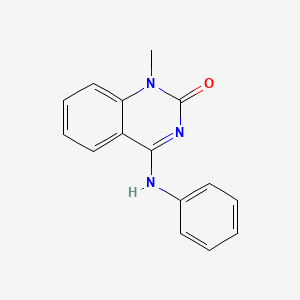
1-Methyl-4-(phenylamino)quinazolin-2(1h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(phenylamino)quinazolin-2(1h)-one is an organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a phenylamino group at the 4-position and a methyl group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(phenylamino)quinazolin-2(1h)-one typically involves the following steps:
Starting Materials: The synthesis begins with anthranilic acid and formamide.
Cyclization: Anthranilic acid reacts with formamide under acidic conditions to form quinazolin-2(1h)-one.
N-Methylation: The quinazolin-2(1h)-one is then methylated at the nitrogen atom using methyl iodide in the presence of a base such as potassium carbonate.
Amination: Finally, the methylated quinazolinone undergoes nucleophilic substitution with aniline to introduce the phenylamino group at the 4-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(phenylamino)quinazolin-2(1h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolin-2,4-dione derivatives.
Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazolinone.
Substitution: The phenylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and amines are employed in substitution reactions.
Major Products
Oxidation: Quinazolin-2,4-dione derivatives.
Reduction: Dihydroquinazolinone.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
Scientific Research Applications
1-Methyl-4-(phenylamino)quinazolin-2(1h)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(phenylamino)quinazolin-2(1h)-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
Quinazolin-2-amine: Shares the quinazolinone core but lacks the phenylamino and methyl groups.
N-(3-ethylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine: Contains additional substituents on the quinazolinone core.
6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine: Features a piperazine ring instead of the phenylamino group.
Uniqueness
1-Methyl-4-(phenylamino)quinazolin-2(1h)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylamino group enhances its potential as an enzyme inhibitor, while the methyl group at the 1-position influences its reactivity and stability.
Properties
CAS No. |
92554-69-3 |
|---|---|
Molecular Formula |
C15H13N3O |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
4-anilino-1-methylquinazolin-2-one |
InChI |
InChI=1S/C15H13N3O/c1-18-13-10-6-5-9-12(13)14(17-15(18)19)16-11-7-3-2-4-8-11/h2-10H,1H3,(H,16,17,19) |
InChI Key |
BKVLKRPRBBFATP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC1=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


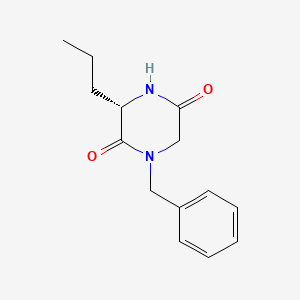

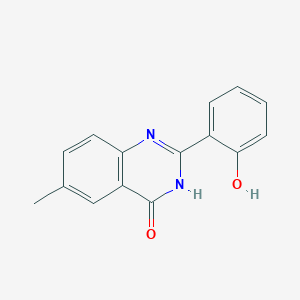
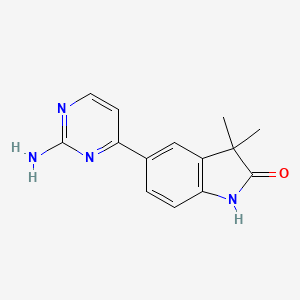
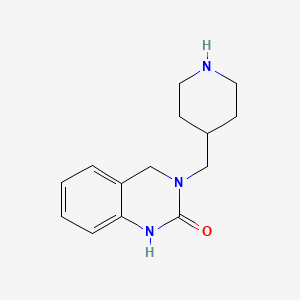
![tert-Butyl 2-(aminomethyl)-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B11865264.png)
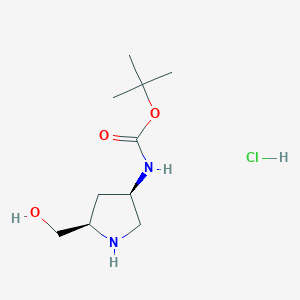
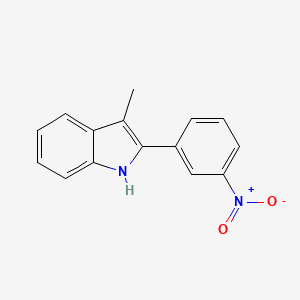
![9-Chloro-6-propyl-5,6-dihydro[1,2,4]triazolo[5,1-a]isoquinoline](/img/structure/B11865276.png)
![3-Amino-9-methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one hydrochloride](/img/structure/B11865281.png)
![3-(4-Methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11865283.png)

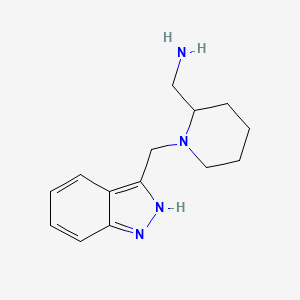
![Methyl 2-amino-2-[2-(trifluoromethoxy)phenyl]acetate](/img/structure/B11865296.png)
